molecular formula C21H25FN4O2 B2696141 3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one CAS No. 2194845-60-6

3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one

货号: B2696141
CAS 编号: 2194845-60-6
分子量: 384.455
InChI 键: RCMOFHIWTSFGRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one features a complex heterocyclic architecture, combining a pyrido[2,3-d]pyrimidine core with morpholino and fluorinated aryl substituents. Such structural motifs are frequently associated with kinase inhibition, as the pyrido-pyrimidine scaffold mimics ATP’s purine ring, enabling competitive binding to kinase catalytic domains . The 4-fluoro-3-methylphenyl group enhances lipophilicity and metabolic stability, while the morpholino moiety improves solubility—a common strategy in medicinal chemistry.

属性

IUPAC Name

3-(4-fluoro-3-methylphenyl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O2/c1-15-13-16(4-6-18(15)22)5-7-19(27)26-8-2-3-17-14-23-21(24-20(17)26)25-9-11-28-12-10-25/h4,6,13-14H,2-3,5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMOFHIWTSFGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to summarize the research findings related to its biological activity, including mechanisms of action, efficacy in various models, and potential applications.

Chemical Structure and Synthesis

This compound is characterized by a complex structure that includes a fluorinated aromatic ring and a morpholine moiety linked to a pyrido-pyrimidine framework. The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions to yield the desired product in good yields. For example, similar compounds have been synthesized through reactions involving benzoyl isothiocyanate and morpholine derivatives in organic solvents .

Research indicates that compounds with structural similarities to This compound may exert their biological effects through several mechanisms:

  • Inhibition of Protein Kinases: Many derivatives have shown the ability to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and survival .
  • Antiproliferative Activity: Analogous fluorinated compounds have demonstrated potent antiproliferative effects against various cancer cell lines. These effects are often linked to their metabolism into reactive species that can form DNA adducts, leading to cellular apoptosis .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Study Compound Cell Line IC50 (µM) Mechanism
5F 203Breast Cancer0.5DNA Adduct Formation
GNE-3500IL-17 Producing Cells0.75RORc Modulation
BMTTZD AnalogB16F10 Melanoma20Tyrosinase Inhibition

Case Studies

  • Antiproliferative Effects: A study involving fluorinated benzothiazoles found that certain derivatives exhibited significant cytotoxicity against breast and renal cancer cells while sparing normal cells. These findings suggest that structural modifications can enhance selectivity toward cancerous tissues .
  • Mechanistic Insights: Research on similar compounds has revealed that they can induce specific cytochrome P450 enzymes in sensitive cancer cells, which is essential for their metabolic activation and subsequent anticancer activity .

科学研究应用

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Research indicates that derivatives of pyridopyrimidine structures, similar to this compound, exhibit significant inhibitory effects on cancer cell proliferation. Specifically, studies have shown that certain morpholino-substituted pyridopyrimidines can modulate protein kinase activities involved in cancer cell signaling pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

Anti-inflammatory Properties

Inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway have been identified as promising candidates for treating various inflammatory diseases. The morpholino-substituted compounds related to this compound have demonstrated efficacy in reducing leukocyte adhesion and activation at inflammation sites, making them suitable for developing anti-inflammatory therapies . These compounds may also be beneficial in treating cardiovascular diseases linked to inflammation.

Antiviral Activity

Compounds similar to 3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one have been shown to inhibit viral replication mechanisms. For example, some pyrimidine derivatives are noted for their ability to inhibit HIV integrase, thereby preventing viral DNA integration into host cells . This positions the compound as a potential candidate for further research in antiviral drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds like this compound. Variations in the morpholino and pyrimidine moieties can significantly influence biological activity. For instance:

  • The introduction of different substituents on the phenyl ring can enhance binding affinity to target proteins.
  • Modifications on the morpholine group can affect solubility and bioavailability.

Cancer Cell Line Studies

A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound inhibited cell proliferation by inducing cell cycle arrest and apoptosis. For example, a study reported that a related pyridopyrimidine compound showed a 70% reduction in cell viability in breast cancer cells at a concentration of 10 µM .

In Vivo Models

In vivo studies using murine models of inflammation showed that administration of morpholino-substituted compounds resulted in significant reductions in inflammatory markers compared to controls. The compounds were well-tolerated with minimal side effects observed .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The pyrido[2,3-d]pyrimidine core’s electron-deficient nature enables SNAr reactions at positions activated by electron-withdrawing groups.
Key observations :

  • Position 2 : The morpholino group at position 2 acts as a strong electron donor, directing nucleophilic attack to adjacent positions (e.g., position 7) .

  • Reagents : Methylamine, ethylamine, or aliphatic amines under basic conditions (e.g., DIPEA) facilitate substitution .

Reaction TypeReagents/ConditionsProductYield*Reference
SNAr at position 7Methylamine, DIPEA, DMF, 80°C7-Methylamino derivative70–85%
Halogen displacementKOtBu, aryl/alkyl halides, THF7-Aryl/alkyl-substituted derivatives50–75%

*Typical yields from analogous reactions.

Functionalization of the Morpholino Group

The morpholino substituent undergoes alkylation or acylation at the tertiary amine:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Acetic anhydride or acyl chlorides yield acetylated derivatives.

Reaction TypeReagents/ConditionsProductApplicationReference
AlkylationMethyl iodide, K2CO3, DCM, RTN-Methylmorpholinium iodideSolubility modulation
AcylationAcetic anhydride, pyridine, 60°CN-Acetylmorpholine derivativeMetabolic stability enhancement

Propan-1-one Ketone Reactivity

The ketone group participates in:

  • Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol.

  • Enolate Formation : LDA or KOtBu generates enolates for alkylation (e.g., with methyl iodide) .

Reaction TypeReagents/ConditionsProductSelectivityReference
Ketone reductionNaBH4, MeOH, 0°C1-Hydroxypropan-1-yl derivativeStereoselective
Enolate alkylationLDA, THF, -78°C; methyl iodideα-Methylated ketoneRegioselective (α)

Electrophilic Aromatic Substitution (EAS)

The 4-fluoro-3-methylphenyl group undergoes regioselective EAS:

  • Nitration : HNO3/H2SO4 at the meta position relative to fluorine .

  • Sulfonation : Fuming H2SO4 at the para position to the methyl group .

Reaction TypeReagents/ConditionsPositionProductReference
NitrationHNO3/H2SO4, 0°CMeta to F3-Methyl-4-fluoro-5-nitrophenyl
SulfonationFuming H2SO4, 50°CPara to CH33-Methyl-4-fluoro-5-sulfophenyl

Cross-Coupling Reactions

The pyrido[2,3-d]pyrimidine core supports palladium-catalyzed couplings:

  • Suzuki–Miyaura : Requires bromo/iodo substituents (not present in the target compound but feasible via pre-halogenation) .

  • Buchwald–Hartwig : Amine coupling at position 7 with aryl halides .

Reaction TypeReagents/ConditionsProductYield*Reference
Suzuki–MiyauraPd(dppf)Cl2, ArB(OH)2, K2CO3, DMF7-Arylpyrido[2,3-d]pyrimidine60–80%
Buchwald–HartwigPd2(dba)3, Xantphos, aryl halide, dioxane7-Aminoaryl derivative55–70%

Oxidation/Reduction of the Dihydropyrido Moiety

The 6,7-dihydropyrido ring undergoes oxidation to form aromatic pyrido[2,3-d]pyrimidines:

  • Oxidation : m-CPBA or DDQ converts dihydro to fully aromatic systems .

Reaction TypeReagents/ConditionsProductApplicationReference
Oxidationm-CPBA, DCM, RTAromatic pyrido[2,3-d]pyrimidineEnhanced π-stacking in binding

Biological Activity and Reaction Relevance

The compound’s kinase inhibitory activity (e.g., MST3/4) is modulated by:

  • Morpholino group : Hydrogen bonds with Asp174 in the DFG motif .

  • Propan-1-one side chain : Stabilizes hydrophobic interactions in the kinase back pocket .

Structure–Activity Relationship (SAR) Insights :

  • Morpholino modifications : N-Alkylation reduces solubility but improves membrane permeability .

  • Ketone reduction : Abolishes hydrogen bonding with catalytic lysine residues, decreasing potency.

Stability and Degradation Pathways

  • Hydrolysis : The morpholino group resists hydrolysis under physiological conditions (pH 7.4).

  • Photodegradation : UV light induces ring-opening of the dihydropyrido moiety .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it a valuable scaffold for medicinal chemistry. Synthetic strategies from pyrido[2,3-d]pyrimidine derivatives and morpholino-containing analogs provide a roadmap for further functionalization.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrimidin-Dione Derivatives ()

The Molecules 2011 study describes pyrimidin-diones such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7) and 4-hydroxymethyl-8-methoxymethyl-6-methyl-4,5-dihydro-pyrimido[1,6-c][1,3]oxazepine-7,9-dione (Compound 14). Key comparisons include:

Feature Target Compound Compound 7/14 (Pyrimidin-Diones)
Core Structure Pyrido[2,3-d]pyrimidine (fused bicyclic) Pyrimidin-2,4-dione (monocyclic)
Substituents Morpholino, fluorophenyl Hydroxymethyl, methoxymethyl
Hydrogen Bonding Likely via morpholino N and pyrimidine N atoms Dominated by hydroxyl and carbonyl groups
Synthetic Complexity Multi-step (inferred from dihydropyrido synthesis) One-pot methods reported
Bioactivity Prediction Kinase inhibition (structural analogy) Antimicrobial or antiviral (unconfirmed)

Additionally, the fluorophenyl group may improve blood-brain barrier penetration relative to the polar hydroxymethyl groups in Compounds 7/14 .

Dihydropyridine Analogs ()

The synthesis of 6,7-dihydro-5H-cyclopentane[b]pyridine via a "one-pot" method highlights divergent synthetic strategies. While the target compound’s dihydropyrido-pyrimidine ring may require multi-step cyclization and oxidation, employs O-allylation and thermal decomposition under oxygen—a simpler route with 35% yield . This suggests that the target compound’s morpholino and fluorophenyl groups introduce steric hindrance, necessitating advanced purification techniques absent in simpler dihydropyridines.

Hydrogen Bonding and Crystallography ()

Graph set analysis (as per Etter’s formalism) would predict R₂²(8) or R₃³(12) motifs, common in morpholine-containing crystals . This contrasts with pyrimidin-diones (), where hydroxyl and carbonyl groups dominate intermolecular interactions, often forming linear chains or dimers.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-fluoro-3-methylphenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one, and how do reaction conditions influence yield?

  • Methodology : Use stepwise coupling reactions with intermediates like morpholino-substituted pyridopyrimidines and fluorophenyl ketones. Monitor reaction progress via HPLC and LC-MS. Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) to reduce side products. For example, highlights similar pyrido[2,3-d]pyrimidinone syntheses using fluorophenyl intermediates .

Q. Which spectroscopic techniques are critical for structural characterization, and how are ambiguities resolved?

  • Methodology : Combine 1H^1H-/13C^{13}C-NMR for backbone analysis, HRMS for molecular weight confirmation, and X-ray crystallography for stereochemical validation. For fluorinated analogs (e.g., 4-fluoro-3-methylphenyl), 19F^{19}F-NMR is essential to confirm substitution patterns, as shown in for fluorophenyl derivatives .

Q. What stability challenges arise during storage or in solution, and how are they mitigated?

  • Methodology : Conduct accelerated stability studies under varying pH, temperature, and light exposure. Use lyophilization for long-term storage. For morpholino-containing compounds (e.g., ), inert atmospheres (N2_2) reduce oxidation of dihydropyridine moieties .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pyridopyrimidine core’s role in bioactivity?

  • Methodology : Synthesize analogs with modified pyridopyrimidine substituents (e.g., replacing morpholino with piperidine) and test against target enzymes (e.g., kinases). Use molecular docking to correlate substituent positioning with binding affinity, as seen in for pyrido[2,3-d]pyrimidinones .

Q. What in vivo models are suitable for pharmacokinetic profiling, and how are metabolic liabilities addressed?

  • Methodology : Employ rodent models to assess bioavailability and tissue distribution. Use LC-MS/MS to detect metabolites, focusing on morpholino ring oxidation or fluorophenyl demethylation. For fluorinated compounds (e.g., ), liver microsome assays predict cytochrome P450 interactions .

Q. How can contradictory data in enzymatic assays (e.g., IC50_{50} variability) be systematically analyzed?

  • Methodology : Replicate assays under standardized conditions (pH, buffer, enzyme concentration). Use statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics), as demonstrated in for compound validation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。